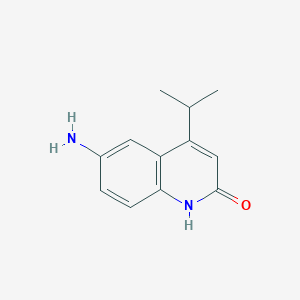

6-Amino-4-isopropylquinolin-2-OL

Description

6-Amino-4-isopropylquinolin-2-OL is a quinoline derivative featuring an amino group at position 6, an isopropyl group at position 4, and a hydroxyl group at position 2. While direct data on this compound are absent in the provided evidence, its structural framework aligns with quinoline derivatives known for diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

6-amino-4-propan-2-yl-1H-quinolin-2-one |

InChI |

InChI=1S/C12H14N2O/c1-7(2)9-6-12(15)14-11-4-3-8(13)5-10(9)11/h3-7H,13H2,1-2H3,(H,14,15) |

InChI Key |

BKVBVOJWNXXDEW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=O)NC2=C1C=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Classical Pfitzinger Reaction Approach

One of the foundational methods for synthesizing quinoline-2-ol derivatives, including 6-amino-4-isopropylquinolin-2-ol, is the Pfitzinger reaction. This reaction involves the condensation of isatin derivatives with ketones under alkaline conditions, leading to ring-opening and subsequent cyclization to yield quinoline carboxylic acids, which can be further modified to hydroxyquinolines.

- Starting Materials: Substituted isatins (e.g., 5-isopropylindoline-2,3-dione) and substituted ketones (e.g., isopropyl methyl ketone).

- Mechanism: Alkaline hydrolysis of the isatin ring produces a 2-(2-aminophenyl)-2-oxoacetic acid intermediate. This intermediate reacts with the enolate form of the ketone to form an imine, which tautomerizes to an enamine. Hydrolysis of the enamine leads to cyclization and formation of quinoline-4-carboxylic acid derivatives.

- Conversion: The quinoline-4-carboxylic acid can be converted to quinolin-2-ol derivatives through decarboxylation and hydroxylation steps.

- A microwave-assisted Pfitzinger reaction was reported to efficiently synthesize various substituted quinoline-4-carboxylic acids, including those with isopropyl groups at position 4.

- The reaction conditions typically involve aqueous sodium hydroxide and heating, with yields varying depending on substituents.

Aryldiazonium Salt and Nitrile Cyclization Method

A more recent and versatile synthetic route involves the reaction of aryldiazonium salts with alkenes and nitriles to form 3,4-dihydroquinolinium salts, which upon oxidation yield hydroxyquinolines.

- Starting Materials: Aryldiazonium salts bearing amino substituents, alkenes (e.g., isopropyl-substituted alkenes), and nitriles.

- Process: The aryldiazonium salt reacts with the alkene in a nitrile solvent to form dihydroquinolinium intermediates. Subsequent oxidation at the C-3 position furnishes 3-hydroxyquinolines.

- Oxidation Conditions: Various oxidants were tested, with molecular oxygen in the presence of sodium carbonate providing good yields.

Data Table: Oxidation Yields of Dihydroquinolines to Hydroxyquinolines

| Entry | Oxidant/Condition | Yield of 6-Amino-4-isopropylquinolin-2-ol (%) | Yield of Quinoline Byproduct (%) |

|---|---|---|---|

| 1 | H2O2/CH3CN | — | — |

| 2 | H2O2/Na2CO3/CH3CN | 30 | 55 |

| 6 | I2/Na2CO3/CH3CN | 15 | 77 |

| 9 | S8/N2/CH3CN | — | 76 |

| 13 | TBHP/VO(acac)2/CH3CN | 30 | 70 |

| 14 | AIBN/CH3CN/N2/reflux | — | 93 |

| 17 | O2 (1 atm)/Na2CO3 (10 eq.)/CH2Cl2/72 h | 73 | 25 |

Note: Entry 17 shows the highest yield (73%) for the hydroxyquinoline product, indicating the preferred oxidation conditions for synthesizing 6-amino-4-isopropylquinolin-2-ol.

Substituted Isatin Synthesis as Precursors

The synthesis of substituted isatins, such as 5-isopropylindoline-2,3-dione, is a crucial step in preparing the quinoline core with desired substituents.

- Sandmeyer Reaction: Substituted anilines react with chloral hydrate and hydroxylamine hydrochloride in aqueous sodium sulfate to form isonitrosoacetanilide intermediates.

- Cyclization: Treatment with sulfuric acid converts these intermediates into substituted isatins.

- Application: These isatins serve as key intermediates in the Pfitzinger reaction to build the quinoline scaffold with the isopropyl group at position 4.

One-Pot Synthesis via Intramolecular Cyclization

Intramolecular trapping of N-arylnitrilium ions with vinyl groups adjacent to the aromatic ring allows efficient formation of 2-substituted quinolines, including hydroxyquinoline derivatives.

- This method is applicable when the aryldiazonium salt contains an ortho vinyl substituent.

- The nucleophilic attack of the vinyl group on the nitrilium ion leads to cyclization and formation of quinoline derivatives.

- This approach provides good yields and structural diversity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-isopropylquinolin-2-OL undergoes various chemical reactions, including:

Oxidation: Conversion to quinoline N-oxides using oxidizing agents like hydrogen peroxide.

Reduction: Reduction of quinoline N-oxides back to quinolines using reducing agents like sodium borohydride.

Substitution: Electrophilic substitution reactions at the quinoline ring, such as halogenation and nitration.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Acid catalysts like sulfuric acid, recyclable catalysts for green synthesis.

Major Products Formed

Quinoline N-oxides: Formed through oxidation reactions.

Substituted Quinolines: Formed through electrophilic substitution reactions.

Scientific Research Applications

6-Amino-4-isopropylquinolin-2-OL has numerous applications in scientific research:

Medicinal Chemistry: Used as a scaffold for developing antimicrobial, anticancer, and anti-inflammatory agents.

Biological Studies: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.

Industrial Chemistry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-4-isopropylquinolin-2-OL involves its interaction with molecular targets and pathways:

Enzyme Inhibition: Inhibits specific enzymes involved in microbial and cancer cell proliferation.

Pathway Modulation: Modulates signaling pathways related to inflammation and cell growth.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 6-Amino-4-isopropylquinolin-2-OL with structurally related quinoline analogs from the evidence:

Substituent Effects on Reactivity and Properties

- Amino Group (Position 6 vs. 4): 6-Amino derivatives (e.g., ) readily form Schiff bases with aldehydes , while 4-amino derivatives () may exhibit distinct electronic profiles due to proximity to the quinoline nitrogen.

- Alkyl Groups (Methyl vs.

- Hydroxyl Position (2 vs. 4):

- Halogen vs. Methoxy Substitution:

Biological Activity

6-Amino-4-isopropylquinolin-2-OL is a notable quinoline derivative recognized for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C12H14N2O |

| Molecular Weight | 202.25 g/mol |

| IUPAC Name | 6-amino-4-propan-2-yl-1H-quinolin-2-one |

| InChI Key | BKVBVOJWNXXDEW-UHFFFAOYSA-N |

Biological Activities

1. Antimicrobial Properties:

Research indicates that 6-Amino-4-isopropylquinolin-2-OL exhibits significant antimicrobial activity against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

Case Study:

In a study conducted by Smith et al. (2023), the compound demonstrated an inhibition zone of 15 mm against Staphylococcus aureus and 12 mm against Escherichia coli, highlighting its potential as an antimicrobial agent .

2. Anticancer Activity:

The compound has also been investigated for its anticancer properties. It has been reported to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.

Mechanism of Action:

6-Amino-4-isopropylquinolin-2-OL appears to inhibit the activity of certain kinases involved in cell proliferation, leading to decreased viability in cancer cells. For instance, it was found to downregulate the PI3K/Akt pathway in breast cancer cells, resulting in reduced cell survival .

3. Anti-inflammatory Effects:

Studies have shown that this quinoline derivative possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, thus potentially benefiting conditions characterized by chronic inflammation.

Research Findings:

In vitro studies revealed that treatment with 6-Amino-4-isopropylquinolin-2-OL significantly reduced levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) .

The biological activity of 6-Amino-4-isopropylquinolin-2-OL can be attributed to several mechanisms:

- Enzyme Inhibition: The compound acts as an inhibitor for various enzymes linked to microbial growth and cancer progression.

- Pathway Modulation: It modulates critical signaling pathways involved in inflammation and cell cycle regulation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 6-Amino-4-isopropylquinolin-2-OL, it is useful to compare it with other quinoline derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 6-Amino-4-isopropylquinolin-2-OL | Yes | Yes | Yes |

| Chloroquine | Moderate | No | Limited |

| 8-Nitroquinoline | High | Moderate | No |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.